molecular formula C11H16N2O4S B2501952 2-(2-(Tert-butoxycarbonyl(methyl)amino)thiazol-4-yl)acetic acid CAS No. 408367-55-5

2-(2-(Tert-butoxycarbonyl(methyl)amino)thiazol-4-yl)acetic acid

Cat. No.: B2501952
CAS No.: 408367-55-5
M. Wt: 272.32
InChI Key: ARPKUGVRRZPNRN-UHFFFAOYSA-N
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Description

2-(2-(Tert-butoxycarbonyl(methyl)amino)thiazol-4-yl)acetic acid is a synthetic organic compound with the molecular formula C11H16N2O4S It is a derivative of thiazole, a five-membered heterocyclic compound containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(Tert-butoxycarbonyl(methyl)amino)thiazol-4-yl)acetic acid typically involves the reaction of tert-butoxycarbonyl (Boc)-protected amines with thiazole derivatives. One common method involves the use of tert-butyl chloroformate to introduce the Boc protecting group, followed by the reaction with a thiazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can also enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Tert-butoxycarbonyl(methyl)amino)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the Boc protecting group, yielding the free amine.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2-(Tert-butoxycarbonyl(methyl)amino)thiazol-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-(Tert-butoxycarbonyl(methyl)amino)thiazol-4-yl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Tert-butoxycarbonyl(methyl)amino)thiazol-4-yl)acetic acid is unique due to the presence of the Boc protecting group, which can be selectively removed under mild conditions. This allows for the synthesis of a wide range of derivatives and facilitates its use as an intermediate in complex synthetic pathways .

Properties

IUPAC Name

2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazol-4-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13(4)9-12-7(6-18-9)5-8(14)15/h6H,5H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARPKUGVRRZPNRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1=NC(=CS1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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